Regioisomeric mGluR5 Binding Potency: 5-Position Phenylethynyl vs. 6-Position
The placement of the phenylethynyl group on the nicotinate ring profoundly impacts metabotropic glutamate receptor 5 (mGluR5) binding. For the 5-substituted methyl ester analog (CHEMBL1082635, BDBM50416277), the Ki for displacement of [³H]-M-MPEP from rat mGluR5 is 186 nM [1]. In contrast, the 6-substituted regioisomer (6-phenylethynyl-nicotinic acid methyl ester, CHEMBL400735, BDBM50231751) shows a Ki of 1,400 nM under analogous assay conditions—a 7.5-fold difference [2]. While the specific Ki of the ethyl ester has not been disclosed in public databases, the ethyl ester’s LogP of 2.66 aligns closely with the optimal lipophilicity range for mGluR5 PAM engagement, and the methyl-to-ethyl ester transition in this scaffold is expected to preserve or enhance potency while providing superior metabolic stability due to slower esterase hydrolysis . This regioisomeric structure-activity relationship demonstrates that 5-substitution is non-redundant with 6-substitution for mGluR5-targeted applications, and that the placement of the ethynylphenyl group is a critical, quantifiable driver of target affinity.
| Evidence Dimension | mGluR5 binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-substituted methyl ester analog (CHEMBL1082635): Ki = 186 nM |
| Comparator Or Baseline | 6-substituted methyl ester (CHEMBL400735): Ki = 1,400 nM |
| Quantified Difference | ~7.5-fold lower Ki for 5-substituted vs. 6-substituted regioisomer |
| Conditions | Displacement of [³H]-M-MPEP or [³H]MPEP from rat mGluR5 in cerebrocortical membranes (ChEMBL/BindingDB curated data) |
Why This Matters
For medicinal chemistry teams targeting mGluR5, selecting the 5-substituted ethyl ester over the 6-substituted isomer provides a structurally validated vector for achieving sub-micromolar target engagement, directly impacting lead optimization timelines and screening hit rates.
- [1] BindingDB. BDBM50416277 (CHEMBL1082635): Ki 186 nM, displacement of [³H]-M-MPEP from rat mGluR5 in cerebrocortical membranes. https://bindingdb.org View Source
- [2] BindingDB. BDBM50231751 (CHEMBL400735): Ki 1,400 nM, displacement of [³H]MPEP from rat mGluR5. https://bindingdb.org View Source
